molecular formula C15H10F3N B12841620 [3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile

[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile

Cat. No.: B12841620
M. Wt: 261.24 g/mol
InChI Key: YUPBUZNBFMWOIH-UHFFFAOYSA-N
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Description

[3’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl] acetonitrile: is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure with an acetonitrile functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light or thermal conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. For instance, copper-catalyzed chemoselective synthesis has been reported for similar trifluoromethylated compounds . This method involves the use of copper catalysts and specific ligands to achieve high yields and regioselectivity under mild conditions.

Chemical Reactions Analysis

Types of Reactions

[3’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl] acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic ring.

Scientific Research Applications

[3’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl] acetonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of [3’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl] acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of various biochemical pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [3’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl] acetonitrile stands out due to its unique biphenyl structure combined with the trifluoromethyl and acetonitrile groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H10F3N

Molecular Weight

261.24 g/mol

IUPAC Name

2-[4-[3-(trifluoromethyl)phenyl]phenyl]acetonitrile

InChI

InChI=1S/C15H10F3N/c16-15(17,18)14-3-1-2-13(10-14)12-6-4-11(5-7-12)8-9-19/h1-7,10H,8H2

InChI Key

YUPBUZNBFMWOIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)CC#N

Origin of Product

United States

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